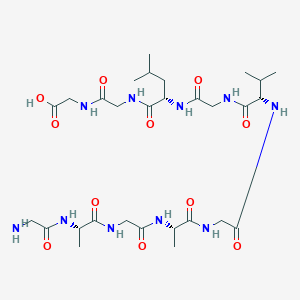
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide includes glycine, alanine, valine, and leucine, which are known for their roles in protein synthesis and metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-alanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. This method can be more cost-effective and scalable for large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents, including alkylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine has several scientific research applications:
Chemistry: It is used as a model peptide to study protein folding and stability.
Biology: The peptide can be used in cell culture studies to investigate cellular uptake and metabolism.
Medicine: It has potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide with specific biological functions.
Industry: The peptide can be used in the development of biomaterials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger signaling pathways that influence cellular functions. Additionally, the peptide’s structure allows it to penetrate cell membranes, facilitating intracellular effects.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: A shorter peptide with similar amino acid composition.
Glycyl-L-leucyl-L-alanine: Another peptide with a different sequence but containing some of the same amino acids.
L-alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
Uniqueness
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine is unique due to its specific sequence and length, which confer distinct properties and potential applications. Its combination of amino acids allows for specific interactions with biological targets, making it valuable for research and therapeutic purposes.
Propiedades
Número CAS |
929522-04-3 |
|---|---|
Fórmula molecular |
C29H50N10O11 |
Peso molecular |
714.8 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C29H50N10O11/c1-14(2)7-18(28(49)34-9-20(41)31-13-24(45)46)38-22(43)11-35-29(50)25(15(3)4)39-23(44)12-33-27(48)17(6)37-21(42)10-32-26(47)16(5)36-19(40)8-30/h14-18,25H,7-13,30H2,1-6H3,(H,31,41)(H,32,47)(H,33,48)(H,34,49)(H,35,50)(H,36,40)(H,37,42)(H,38,43)(H,39,44)(H,45,46)/t16-,17-,18-,25-/m0/s1 |
Clave InChI |
LKFPQBJFBCKYRW-CBJGFHJPSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















